molecular formula C19H15N3O B13884269 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline

6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline

Cat. No.: B13884269
M. Wt: 301.3 g/mol
InChI Key: DDQRGLVAPLBGTB-UHFFFAOYSA-N
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Description

6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline is a heterocyclic compound that combines the structural features of imidazole and quinoline moieties

Preparation Methods

The synthesis of 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline can be achieved through several synthetic routes. One common method involves the use of the Suzuki reaction for the functionalization of the quinoline moiety . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to reflux temperatures.

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinoline rings, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Mechanism of Action

The mechanism of action of 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline include other imidazole-quinoline derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications . For example, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline is another compound with similar structural features but different substituents .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique combination of imidazole and quinoline moieties contributes to its diverse chemical reactivity and wide range of applications.

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

6-imidazol-1-yl-2-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C19H15N3O/c1-23-17-6-2-14(3-7-17)18-8-4-15-12-16(5-9-19(15)21-18)22-11-10-20-13-22/h2-13H,1H3

InChI Key

DDQRGLVAPLBGTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4

Origin of Product

United States

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